Product packaging for Pergularinine(Cat. No.:CAS No. 571-70-0)

Pergularinine

Cat. No.: B1223032
CAS No.: 571-70-0
M. Wt: 379.4 g/mol
InChI Key: LAWAARLALKUFQQ-CVDCTZTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pergularinine is a phenanthroindolizidine alkaloid of significant interest in biomedical research, particularly in the fields of oncology and immunology. This natural product is sourced from plants within the Tylophora and Cynanchum genera. Current investigative applications focus on its potent inhibitory effects on inflammatory processes and its anti-proliferative activity against various cancer cell lines, including triple-negative breast cancer (TNBC) . Its research value lies in its unique mode of action, which is distinct from many currently applied chemotherapeutic drugs, making it a promising lead compound for developing novel targeted therapies . Preliminary mechanistic studies on related phenanthroindolizidine alkaloids suggest that the compound's activity may involve the inhibition of key transcription factors like Nuclear Factor-kappa B (NF-κB), a primary regulator of inflammation and cell survival . Researchers utilize this compound as a specialized tool to explore new pathways in cancer biology and to develop strategies for combating aggressive and treatment-resistant cancers. This product is intended for research purposes by qualified laboratory professionals only. It is not for diagnostic, therapeutic, or any human or veterinary use. Please refer to the product's Certificate of Analysis for specific batch information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H25NO4 B1223032 Pergularinine CAS No. 571-70-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(13aS,14R)-3,6,7-trimethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizin-14-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c1-26-13-6-7-14-15(9-13)16-10-20(27-2)21(28-3)11-17(16)18-12-24-8-4-5-19(24)23(25)22(14)18/h6-7,9-11,19,23,25H,4-5,8,12H2,1-3H3/t19-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWAARLALKUFQQ-CVDCTZTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(CN4CCCC4C3O)C5=CC(=C(C=C52)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)C3=C(CN4CCC[C@H]4[C@@H]3O)C5=CC(=C(C=C52)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90972565
Record name 3,6,7-Trimethoxy-9,11,12,13,13a,14-hexahydrodibenzo[f,h]pyrrolo[1,2-b]isoquinolin-14-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90972565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

571-70-0
Record name Pergularinine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000571700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6,7-Trimethoxy-9,11,12,13,13a,14-hexahydrodibenzo[f,h]pyrrolo[1,2-b]isoquinolin-14-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90972565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Isolation and Elucidation of Pergularinine

Comprehensive Structural Elucidation Techniques

Hyphenated Chromatographic-Spectroscopic Methodologies

Hyphenated techniques, which couple chromatographic separation with spectroscopic detection, are indispensable for analyzing complex mixtures and identifying individual components. These methods provide enhanced selectivity and sensitivity, crucial for isolating and characterizing compounds like Pergularinine.

Liquid Chromatography-Mass Spectrometry (LC-MS) Integration

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of natural products chromatographytoday.comnews-medical.netbioagilytix.comresearchgate.netsaspublishers.com. It combines the separation capabilities of liquid chromatography (LC), often High-Performance Liquid Chromatography (HPLC), with the mass-analyzing power of mass spectrometry (MS). This pairing allows for the separation of compounds within a mixture, followed by the determination of their mass-to-charge ratio (m/z) and fragmentation patterns, providing critical information about molecular weight and structural fragments chromatographytoday.comnews-medical.netbioagilytix.comresearchgate.net. For this compound, LC-MS can be employed to isolate the compound from complex plant extracts and provide initial molecular weight data, aiding in its identification and the assessment of its purity chromatographytoday.comnews-medical.netbioagilytix.comresearchgate.net. The high sensitivity and specificity of LC-MS make it suitable for detecting trace amounts of compounds, thereby facilitating the discovery and characterization of novel natural products chromatographytoday.comnews-medical.netbioagilytix.comresearchgate.net.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) Coupling

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a powerful hyphenated technique that integrates the separation prowess of LC with the detailed structural elucidation capabilities of Nuclear Magnetic Resonance (NMR) spectroscopy ijsrtjournal.comnih.govnih.govmdpi.comamazonaws.comresearchgate.netiosrphr.org. LC-NMR allows for the direct analysis of separated components from an LC system by NMR, providing structural information without the need for complete isolation and purification into separate tubes nih.govmdpi.comiosrphr.org. This is particularly advantageous for natural product analysis, where sample amounts can be limited, and complex mixtures are common mdpi.com. By analyzing individual peaks eluting from the LC column, LC-NMR can provide insights into the connectivity of atoms and the stereochemistry of molecules like this compound, complementing the mass information obtained from MS nih.govmdpi.comiosrphr.org.

Multi-Dimensional Hyphenated Systems (e.g., HPLC-NMR-MS, LC-SPE-NMR)

More advanced hyphenated systems, such as High-Performance Liquid Chromatography-Nuclear Magnetic Resonance-Mass Spectrometry (HPLC-NMR-MS) and Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance (LC-SPE-NMR), offer even greater analytical power ijsrtjournal.comresearchgate.netchromatographyonline.com. HPLC-NMR-MS combines the strengths of all three techniques, providing sequential separation, structural information, and mass data in a single analytical workflow ijsrtjournal.comresearchgate.net. LC-SPE-NMR, on the other hand, utilizes solid-phase extraction (SPE) to concentrate eluting peaks from HPLC before NMR analysis, facilitating solvent exchange and improving sensitivity, which is crucial for low-concentration analytes or for performing more complex NMR experiments chromatographyonline.com. These multi-dimensional approaches are invaluable for the definitive structure elucidation of complex natural products like this compound, enabling the unambiguous assignment of spectral data and structural features.

Computational Approaches in Structure Verification

Computational methods play a vital role in verifying and confirming the structures elucidated through experimental techniques. These approaches provide theoretical support, helping to resolve ambiguities and strengthen the confidence in the proposed molecular architecture.

Computer-Assisted Structure Elucidation (CASE) Algorithms

Computer-Assisted Structure Elucidation (CASE) systems utilize algorithms to generate potential molecular structures based on input spectroscopic data (e.g., NMR, MS) and then filter these candidates to identify the most probable structure nih.govacdlabs.comnih.govtechnologynetworks.comontosight.ai. These software tools can process complex datasets, proposing plausible structures that fit the experimental evidence, thereby assisting chemists in navigating the often-complex process of structure determination nih.govacdlabs.comnih.govtechnologynetworks.comontosight.ai. For this compound, CASE algorithms can analyze its spectral data to propose possible structural arrangements, helping to confirm or refine assignments derived from hyphenated techniques. The evolution of CASE systems has led to their ability to handle increasingly complex natural products, making them a routine tool in modern chemical analysis acdlabs.comnih.govtechnologynetworks.com.

Density Functional Theory (DFT) Calculations in Spectroscopic Prediction

Density Functional Theory (DFT) calculations are employed to predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data researchgate.netmdpi.comrsc.orgchemrxiv.orgnih.gov. By calculating the electronic structure of a proposed molecule, DFT can simulate its expected spectral behavior. This predictive capability is crucial for structure verification, as it allows researchers to validate whether the experimental spectra of this compound align with those predicted for its proposed structure researchgate.netmdpi.comrsc.orgchemrxiv.orgnih.gov. Discrepancies between predicted and experimental spectra can highlight potential errors in the proposed structure or the need for refinement. The accuracy of DFT predictions is influenced by the chosen functional and basis set, making careful selection important for reliable results researchgate.netchemrxiv.org.

Compound List:

this compound

Tylophorinidine

Tylophorinidine

Tylophorine (B1682047)

Cryptopleurine (B1669640)

Swainsonine

Castanospermine

1-deoxynojirimycin (B1663644) (DNJ)

6,8-diepi-castanospermine

Manassantin B

Cryptolepine

Allicin

Methoxy (B1213986) Phenyl Oxime (MPO)

Colchicine

1H-Indol,2,3-dihydro-4-methyl

1,3, benzene (B151609) dicarboxylic acid,5- dimethylamino

Alangium lamarckii

Pergularia pallida

Calotropis gigantea

Calotropis procera

Conocarpus lancifolius Engl.

Tylophora atrofolliculata

Data Tables

While specific experimental data for this compound's isolation and elucidation using each precise technique are not detailed in the provided search snippets to populate exact tables, the general principles and applications of these methods allow for the creation of representative data tables illustrating the types of information obtained.

Table 1: Representative LC-MS Data for Natural Product Analysis This table illustrates the kind of data typically obtained from LC-MS analysis, which would be applied to this compound.

Peak IDRetention Time (min)Precursor Ion (m/z)Fragment Ion(s) (m/z)Tentative Identification
15.2308.15293.12, 278.10Compound A (e.g., alkaloid fragment)
28.5322.17307.15, 292.13This compound (Hypothetical)
310.1336.19321.17, 306.15Compound C (e.g., related alkaloid)

Note: Retention times and m/z values are illustrative and based on typical analyses of alkaloids. Specific data for this compound would require experimental determination.

Table 2: Representative LC-NMR Data for Structure Elucidation This table demonstrates the type of information LC-NMR provides, focusing on key NMR parameters.

Peak IDRetention Time (min)¹H NMR (δ ppm) (Selected Signals)¹³C NMR (δ ppm) (Selected Signals)Structural Feature Indication
15.23.5 (s, 3H), 4.1 (d, 1H)55.2 (q), 72.5 (d)Methoxy group, CH-OH
28.56.8 (m, 2H), 7.2 (m, 2H), 3.9 (s, 3H)115.5 (d), 120.1 (d), 145.3 (s), 56.0 (q)Aromatic protons, methoxy group on aromatic ring
310.12.5 (t, 2H), 3.1 (t, 2H)25.8 (t), 40.1 (t)Aliphatic chain protons

Note: ¹H and ¹³C NMR chemical shifts (δ) are provided in parts per million (ppm). 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'm' denotes multiplet, 'q' denotes quartet. These are illustrative values for demonstrating the utility of LC-NMR.

Table 3: Illustrative DFT Calculation Results for Spectroscopic Prediction This table shows how DFT calculations can predict spectral properties for structure verification.

Property / MethodCalculated Value (this compound)Experimental Value (this compound)Agreement/Discrepancy
¹³C NMR Shift (C-X)55.2 ppm (DFT B3LYP/6-31G)~56.0 ppm (Experimental)Good agreement
¹³C NMR Shift (C=O)175.5 ppm (DFT B3LYP/6-31G)~176.0 ppm (Experimental)Good agreement
IR Stretch (C=O)1710 cm⁻¹ (DFT B3LYP/6-31G)1715 cm⁻¹ (Experimental)Close agreement
IR Stretch (O-H)3350 cm⁻¹ (DFT B3LYP/6-31G)3360 cm⁻¹ (Experimental)Close agreement

Note: These values are hypothetical, representing the type of comparison made between DFT predictions and experimental data for structure validation. The specific basis set and functional used in DFT calculations (e.g., B3LYP/6-31G) would be critical.*

Chemical Synthesis and Derivatization Strategies

Total Synthesis of Pergularinine and Related Phenanthroindolizidine Alkaloids

The total synthesis of phenanthroindolizidine alkaloids, including this compound and its close relatives such as tylophorine (B1682047) and antofine, has been a subject of extensive research. These efforts are driven by their potent biological activities and relatively low natural abundance, necessitating robust synthetic routes for further investigation and potential therapeutic development.

Achieving enantioselective synthesis of phenanthroindolizidine alkaloids is crucial for understanding stereochemistry-dependent biological activities. Several strategies have been developed to control the stereogenic centers within these complex molecules.

Another significant development employs asymmetric deprotonation coupled with diastereoselective carbonyl addition. This strategy allows for the efficient enantioselective synthesis of key phenanthroindolizidine structures, such as 14-hydroxyantofine and antofine. The absolute configuration of the critical C-13a stereocenter can be precisely controlled by selecting appropriate enantiomers of chiral auxiliaries like sparteine (B1682161) rsc.org. Furthermore, strategies involving asymmetric deprotonation of N-Boc-pyrrolidine have been successfully applied to the total synthesis of phenanthroindolizidine alkaloids semanticscholar.org.

Table 1: Examples of Asymmetric Synthesis Approaches for Phenanthroindolizidine Alkaloids

CompoundKey Synthetic StrategyYieldEnantiomeric Excess (ee)Reference(s)
(S)-(+)-TylophorineChiral pool (L-prolinol); Iodoaminocyclization & free radical cyclization49%>99% acs.orgresearchgate.net
14-hydroxyantofineAsymmetric deprotonation/diastereoselective carbonyl addition; Sparteine-mediated stereocontrolN/AN/A rsc.org
AntofineAsymmetric deprotonation/diastereoselective carbonyl addition; Sparteine-mediated stereocontrolN/AN/A rsc.org
Phenanthroindolizidine alkaloidsAsymmetric deprotonation of N-Boc-pyrrolidineN/AN/A semanticscholar.org

Modular synthesis approaches offer a versatile platform for generating libraries of phenanthroindolizidine analogues. By employing key reactions that can be readily adapted with different building blocks, chemists can efficiently access a diverse range of structural variants. A notable modular strategy combines iodoaminocyclization with free radical cyclization. This method has been successfully utilized for the preparation of racemic tylophorine, antofine, and deoxythis compound in a concise six-step sequence, demonstrating its efficiency and adaptability for constructing the core phenanthroindolizidine skeleton acs.orgresearchgate.net.

Synthetic Modification and Derivatization

Beyond total synthesis, significant efforts are directed towards modifying existing phenanthroindolizidine structures to create novel analogues with potentially improved or altered biological profiles. These modifications are often guided by structure-activity relationship (SAR) studies.

The synthesis of novel this compound analogues involves strategic alterations to the phenanthrene (B1679779) and indolizidine ring systems. Researchers have synthesized series of compounds by varying functional groups on the phenanthrene core or by introducing modifications at specific positions within the indolizidine moiety.

For example, twelve phenanthroindolizidine alkaloid (PA) analogues have been synthesized, all featuring the characteristic phenanthrene ring but incorporating different functional groups at various positions. The synthetic routes employed often involve a sequence of reactions such as aldol (B89426) condensation, esterification, radical reactions, reduction, and amination spandidos-publications.com.

Structure-activity relationship studies have revealed that specific structural features significantly impact biological activity. For instance, the presence of a hydroxy moiety at the C-14 position of the indolizidine ring and methoxy (B1213986) groups at the C-3 and C-6 positions of the phenanthrene ring have been identified as enhancing bioactivity in triple-negative breast cancer models mdpi.com. This understanding guides the targeted synthesis of analogues with these specific functionalizations.

Further derivatization efforts have included the synthesis of 12-aza-cryptopleurines, which involve N-replacement at position C12, and other antofine analogues bearing modifications at this position. These synthetic endeavors often start from key intermediates and proceed through reactions like oxidation and reductive amination to introduce diverse amine functionalities nih.gov. Additionally, analogues with different substituents on the phenanthrene ring have been prepared, providing a panel of compounds for SAR investigations plos.org.

Advanced Analytical Methodologies for Pergularinine Research

Quantitative and Qualitative Analysis in Complex Matrices

Analyzing Pergularinine in complex matrices, such as plant extracts, plasma, serum, or tissue homogenates, presents significant challenges. emory.edumdpi.com These samples contain a multitude of endogenous and exogenous substances that can interfere with the detection of the target analyte. mdpi.comnih.gov Therefore, highly selective and sensitive analytical techniques are imperative.

The primary approach involves a combination of high-performance separation techniques with advanced mass spectrometry. mdpi.com High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the cornerstones of separation. pharmtech.comaquigenbio.com UPLC, by utilizing smaller stationary phase particles, offers superior resolution, increased sensitivity, and faster analysis times compared to conventional HPLC, which is critical for resolving complex mixtures. waters.com

For detection and identification, Mass Spectrometry (MS) is the technology of choice. When coupled with liquid chromatography (LC-MS), it allows for the determination of the molecular weight of the analyte. creative-proteomics.com For unambiguous qualitative analysis and structural elucidation in a complex sample, tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) MS, is employed. waters.comnih.govmdpi.com HRMS provides highly accurate mass measurements, which aids in determining the elemental composition of this compound and distinguishing it from other isobaric compounds. nih.govnih.gov

Quantitative analysis, which aims to determine the exact concentration of this compound, typically relies on LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. creative-proteomics.comnih.gov This technique offers exceptional sensitivity and selectivity by monitoring a specific precursor-to-product ion transition unique to the target molecule. creative-proteomics.comnih.gov The development of a robust quantitative method requires careful optimization of sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), chromatographic conditions, and mass spectrometer parameters. mdpi.comnih.govmdpi.com

Table 1: Key Analytical Techniques for this compound Analysis in Complex Matrices

Technique Primary Function Key Advantages Common Application
UPLC (Ultra-Performance Liquid Chromatography) Separation of compounds High resolution, speed, and sensitivity. pharmtech.comwaters.com Separating this compound from other components in a biological extract.
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) Quantification and Confirmation High selectivity and sensitivity, ideal for trace-level detection. creative-proteomics.comnih.gov Measuring the concentration of this compound in plasma samples for pharmacokinetic studies.
UPLC-Q-TOF-MS (Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) Identification and Structural Elucidation Provides high-resolution, accurate mass data for confident compound identification. waters.commdpi.complos.org Identifying this compound and its potential metabolites in a plant extract or biological fluid.
GC-MS (Gas Chromatography-Mass Spectrometry) Analysis of Volatile/Semi-Volatile Compounds Effective for compounds that can be vaporized without decomposition. nih.govjournal-jps.com Qualitative analysis of derivatized this compound or related volatile compounds.

Metabolomics and Pathway Analysis Techniques

Metabolomics is the comprehensive study of small molecules, or metabolites, within a cell, tissue, or organism. uni-due.de In the context of this compound research, metabolomics can provide a snapshot of the biochemical state of an organism or cell culture exposed to the compound, revealing its effects on metabolic pathways. cicbiogune.esfrontiersin.org

Untargeted metabolomics is a hypothesis-generating approach where the goal is to measure as many metabolites as possible to identify significant changes between different states (e.g., treated vs. untreated). cicbiogune.es This is typically accomplished using high-resolution analytical platforms like UPLC-Q-TOF-MS or GC-MS. mdpi.complos.orguni-due.de The resulting data, which consists of thousands of metabolic features, is then analyzed using advanced statistical methods, such as Principal Component Analysis (PCA), to identify metabolites that are significantly altered by the presence of this compound. nih.gov

Once these differentiating metabolites are identified, the next step is pathway analysis. This involves mapping the identified metabolites onto known biochemical pathways using databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG). researchgate.netgenome.jp This analysis can reveal which metabolic pathways are most impacted by this compound. For example, as this compound is classified as a lysine (B10760008) alkaloid, pathway analysis could help elucidate its own biosynthetic route or its influence on amino acid metabolism, energy production, or other critical cellular processes. naturalproducts.netresearchgate.net This approach provides valuable insights into the compound's mechanism of action and its broader biological significance. metaboanalyst.ca

Table 2: Workflow for Metabolomics and Pathway Analysis

Step Description Techniques/Tools Used Purpose
1. Sample Preparation Extraction of metabolites from biological matrices (e.g., cells, plasma, tissue). nih.gov Protein precipitation, liquid-liquid extraction, solid-phase extraction. mdpi.com To isolate small molecules and remove interfering macromolecules.
2. Data Acquisition Analysis of the metabolite extracts to generate metabolic profiles. UPLC-Q-TOF-MS, GC-MS, NMR Spectroscopy. uni-due.defrontiersin.org To detect and measure the relative abundance of thousands of metabolites.
3. Data Processing Conversion of raw analytical data into a list of metabolic features with their corresponding intensities. Specialized software for peak picking, alignment, and normalization. uni-due.de To prepare the data for statistical analysis.
4. Statistical Analysis Identification of metabolites that are significantly different between experimental groups. Multivariate statistical methods (e.g., PCA, PLS-DA). nih.govnih.gov To find potential biomarkers or metabolites affected by the treatment.
5. Metabolite Identification Structural elucidation of the significant metabolic features. Comparison of mass spectra and retention times to databases and standards. plos.org To assign a chemical identity to the features of interest.
6. Pathway Analysis Mapping of identified metabolites onto known metabolic pathways. Databases such as KEGG, MetaboAnalyst. researchgate.netgenome.jpmetaboanalyst.ca To understand the biological context of the metabolic changes.

Pharmacological Studies and Molecular Mechanisms

Enzyme Inhibition and Nucleic Acid Metabolism Modulation

Pergularinine interferes with the fundamental processes of cell proliferation by targeting enzymes crucial for the synthesis of DNA and RNA precursors.

Dihydrofolate reductase (DHFR) is a vital enzyme in the folate metabolic pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF). sigmaaldrich.com THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are necessary building blocks for DNA replication and repair. scbt.com The inhibition of DHFR leads to a depletion of these precursors, thereby disrupting DNA synthesis and causing cell death, making it a key target for anticancer drugs. sigmaaldrich.com

This compound has been identified as a significant inhibitor of DHFR. capes.gov.brnih.gov Studies have shown that its binding to DHFR is a slow and reversible process. capes.gov.brnih.gov The inhibition kinetics reveal that this compound acts as a simple linear 'non-competitive' inhibitor of the enzyme. capes.gov.brnih.gov This means that it does not compete with the substrate (dihydrofolate) for the active site but binds to a different site on the enzyme, altering its conformation and reducing its catalytic activity.

The inhibitory potency of this compound against DHFR has been quantified, with reported IC50 and Ki values. The IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%, was found to be 40 µM for this compound. capes.gov.brnih.gov The inhibition constant (Ki), which indicates the binding affinity of the inhibitor to the enzyme, was determined to be 9 x 10⁻⁶ M. capes.gov.brnih.gov At concentrations greater than 75–95 μM, this compound resulted in a complete loss of DHFR activity. capes.gov.brnih.gov

Table 1: this compound DHFR Inhibition Kinetics

Parameter Value Reference
Inhibition Type Non-competitive capes.gov.brnih.gov
IC50 40 µM capes.gov.brnih.gov
Ki 9 x 10⁻⁶ M capes.gov.brnih.gov

Thymidylate synthase (TS) is another critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. researchgate.netwikipedia.org TS catalyzes the methylation of deoxyuridine monophosphate (dUMP) to dTMP. researchgate.net By inhibiting TS, the production of dTMP is blocked, leading to an imbalance in deoxynucleotide pools and subsequent DNA damage and cell death. researchgate.netwikipedia.org

This compound has been shown to be a potent inhibitor of thymidylate synthase. capes.gov.br Similar to its effect on DHFR, this compound significantly inhibits TS activity, with an IC50 value of 40 µM. capes.gov.br Complete inhibition of TS activity was observed at this compound concentrations greater than 80 µM. capes.gov.br The inhibition kinetics for TS also revealed a simple linear 'non-competitive' type of inhibition, with a Ki value of 10 x 10⁻⁶ M. capes.gov.br Interestingly, the binding of this compound to TS is suggested to be irreversibly tight, potentially through a covalent linkage. capes.gov.br

Table 2: this compound TS Inhibition Kinetics

Parameter Value Reference
Inhibition Type Non-competitive capes.gov.br
IC50 40 µM capes.gov.br
Ki 10 x 10⁻⁶ M capes.gov.br

The synthesis of DNA and RNA are fundamental processes for cell growth and division. ebsco.com DNA replication requires a steady supply of deoxyribonucleotides, while transcription, the process of creating RNA from a DNA template, requires ribonucleotides. ebsco.comnih.gov The inhibition of enzymes like DHFR and TS by this compound directly impacts these synthesis pathways by depleting the necessary nucleotide precursors. capes.gov.brnih.govcapes.gov.br

By inhibiting DHFR, this compound reduces the pool of tetrahydrofolate, a crucial cofactor for the synthesis of purines (adenine and guanine) and thymidylate. scbt.comcapes.gov.brnih.gov Purines are essential components of both DNA and RNA, while thymidylate is unique to DNA. nih.gov The inhibition of TS further exacerbates the depletion of thymidylate, directly halting DNA synthesis. researchgate.netcapes.gov.br This disruption of nucleic acid synthesis is a primary mechanism behind the cytotoxic effects of this compound. capes.gov.brnih.govcapes.gov.br The lack of essential building blocks for DNA replication and RNA production ultimately leads to the cessation of cell proliferation and cell death. nih.govcreative-biolabs.com

Cell Cycle Regulation and Apoptosis Induction Pathways

Beyond direct enzyme inhibition, this compound exerts its anticancer effects by modulating the cell cycle and inducing apoptosis, or programmed cell death.

Apoptosis is a highly regulated cellular process that eliminates damaged or unwanted cells. mdpi.comnih.gov It can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway, both of which converge on the activation of caspases, the executioners of apoptosis. nih.govtechscience.com The intrinsic pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) members. nih.gov The release of cytochrome c from the mitochondria is a key event in this pathway, leading to the formation of the apoptosome and activation of caspase-9 and subsequently caspase-3. mdpi.comnih.gov

Studies have indicated that this compound can induce apoptosis in cancer cells. While specific studies detailing the precise apoptotic pathways activated by this compound are limited, its known mechanism of inhibiting DNA synthesis is a potent trigger for apoptosis. capes.gov.brnih.govcapes.gov.br DNA damage and the resulting genomic instability are well-established inducers of the intrinsic apoptotic pathway, often mediated by the tumor suppressor protein p53. nih.gov It is plausible that by causing a deficit in the building blocks of DNA, this compound leads to replication stress and DNA damage, thereby initiating an apoptotic response in cancer cells. The induction of apoptosis is a common outcome for compounds that interfere with nucleic acid synthesis.

The cell cycle is a series of events that leads to cell division and duplication. It is tightly regulated by checkpoints that ensure the fidelity of DNA replication and chromosome segregation. wikipedia.org The cell cycle consists of four main phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). wikipedia.org The S-phase is when DNA replication occurs. nih.gov Cell cycle arrest is a mechanism to halt the progression of the cell cycle, often in response to cellular stress or damage, to allow for repair or to trigger apoptosis. wikipedia.orgjmb.or.kr

Given that this compound inhibits the synthesis of DNA precursors, it is highly likely to induce cell cycle arrest, particularly in the S-phase. capes.gov.brnih.govcapes.gov.br When the supply of nucleotides is insufficient, the replication forks stall, activating the S-phase checkpoint. This checkpoint prevents cells with incompletely replicated DNA from entering mitosis, which would be a catastrophic event. While direct studies on this compound's effect on specific cell cycle phases are not extensively detailed in the provided context, the inhibition of DHFR and TS, which are crucial for providing the building blocks for DNA synthesis, strongly suggests an S-phase arrest. This type of cell cycle perturbation is a common mechanism for many anticancer drugs that target nucleotide metabolism.

DNA Damage Response Modulation

The DNA Damage Response (DDR) is a critical network of cellular pathways that detect, signal, and repair DNA lesions, thereby maintaining genomic stability. mdpi.comastrazeneca.com This response is crucial for preventing mutations that can lead to diseases like cancer. mdpi.com The DDR involves a complex interplay of sensors, transducers, and effectors that can initiate cell cycle arrest to allow for DNA repair or trigger apoptosis (programmed cell death) if the damage is irreparable. mdpi.comcapes.gov.br

While some natural compounds are known to interfere with the DDR, making it an attractive target for anticancer strategies, current research has not explicitly detailed the direct modulatory effects of this compound on the DNA damage response pathway. researchgate.net However, studies on related phenanthroindolizidine alkaloids suggest that their anticancer effects can be linked to actions that involve DNA. For instance, some derivatives are thought to interact with DNA and RNA, blocking transcription, which can indirectly trigger DDR pathways. plos.org Furthermore, the inhibition of enzymes crucial for nucleotide synthesis, such as dihydrofolate reductase by this compound, implies an indirect effect on DNA replication and repair processes. nih.govnih.gov One study noted that phosphatidylinositol 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) signaling pathways, which are modulated by these alkaloids, play a fundamental role in the apoptosis induced by DNA-damaging drugs. plos.org

Cellular Signaling Pathway Modulation

This compound and its chemical relatives exert their cellular effects by modulating several critical signaling cascades that regulate cell proliferation, survival, and inflammation.

Phosphoinositide 3-Kinase (PI3K) Pathway Interactions

The Phosphoinositide 3-Kinase (PI3K) pathway is a central signaling route that governs essential cellular functions including growth, survival, and metabolism. plos.orgresearchgate.net Its dysregulation is frequently implicated in cancer. plos.org Research indicates that this compound affects signaling pathways mediated by protein kinase B (AKT), a key downstream effector of PI3K. smolecule.com Studies on deoxytylophorinine, a related phenanthroindolizidine alkaloid, have shown that potent derivatives can trigger the down-regulation of both the phosphorylated (active) form of Akt and total Akt. plos.orgresearchgate.net This suggests that these compounds can exhibit anticancer activities by blocking the PI3K signaling pathway. plos.orgresearchgate.net Further supporting this, the related alkaloid tylophorine (B1682047) has been shown to enhance the phosphorylation of Akt in certain contexts, indicating a complex, context-dependent interaction with this pathway. capes.gov.br

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that translate extracellular signals into cellular responses, governing processes like cell proliferation, differentiation, and stress responses. eurekaselect.com The family includes the ERK, JNK, and p38 MAPK pathways. korea.ac.kr Studies have demonstrated that phenanthroindolizidine alkaloids can interfere with MAPK signaling. plos.orgresearchgate.net For example, derivatives of deoxytylophorinine have been shown to down-regulate phospho-ERK, the activated form of a key protein in the MAPK/ERK pathway. plos.org This interference with MAPK signaling is considered a part of their mechanism for anticancer activity. plos.orgresearchgate.net Additionally, certain synthetic analogues have been found to inhibit cancer cell migration and invasion by specifically modulating the p38 MAPK signaling pathway. korea.ac.kr

Nuclear Factor-kappa B (NF-κB) Signaling Crosstalk

Nuclear Factor-kappa B (NF-κB) is a master transcription factor that regulates immunity, inflammation, and cell survival. nih.govresearchgate.net Its aberrant activation is a hallmark of many inflammatory diseases and cancers. nih.gov this compound and its analogues have been identified as potent inhibitors of the NF-κB pathway. smolecule.comiiarjournals.org Studies on related phenanthroquinolizidine and phenanthroindolizidine alkaloids, such as cryptopleurine (B1669640) and O-methyltylophorinidine, show they can effectively suppress NF-κB activation. nih.govresearchgate.net This inhibition occurs through the stabilization of its inhibitor protein, IκBα, which prevents the NF-κB complex from entering the nucleus and activating pro-inflammatory and pro-survival genes. nih.govresearchgate.net The anti-inflammatory mechanisms of tylophorine have been linked to its ability to block the downstream signaling activation of NF-κB. capes.gov.br This modulation of NF-κB signaling is a key component of the anti-inflammatory and antitumor effects of this class of alkaloids. ontosight.aiiiarjournals.org

Modulatory Effects on Key Regulatory Proteins (e.g., AKT, ERK, Cyclins, CDKs)

The progression of the cell cycle is tightly controlled by regulatory proteins, primarily cyclins and cyclin-dependent kinases (CDKs). mdpi.com The interplay between these proteins ensures orderly transitions between different phases of the cell cycle. Phenanthroindolizidine alkaloids have been shown to interfere with these key regulatory proteins.

AKT and ERK: As discussed previously, this compound and its relatives can modulate the PI3K/AKT and MAPK/ERK pathways. smolecule.complos.org This is achieved by reducing the levels of activated, phosphorylated forms of both AKT and ERK, thereby inhibiting downstream signaling that promotes cell survival and proliferation. plos.org

Cyclins and CDKs: Several studies have shown that phenanthroindolizidine alkaloids can induce cell cycle arrest. mdpi.comnih.gov Antofine, a related alkaloid, causes G0/G1 phase arrest by inhibiting the expression of cyclin D1, cyclin E, and CDK4. mdpi.com Other synthetic derivatives induce arrest at the G2/M checkpoint. mdpi.comnih.gov Mechanistic studies on deoxytylophorinine derivatives revealed a significant decrease in the protein levels of cyclin A, cyclin D1, and CDK2 in cancer cells. plos.orgresearchgate.net Furthermore, tylophorine treatment has been shown to diminish the protein levels of cyclin D1 and cyclin D2. nih.govoncotarget.com This downregulation of cyclins and CDKs disrupts the normal progression of the cell cycle, contributing to the antiproliferative effects of these compounds. plos.orgresearchgate.net

Anti-Inflammatory Mechanisms

This compound is recognized for its anti-inflammatory properties. smolecule.comontosight.ai The primary mechanisms involve the suppression of inflammatory mediators and the modulation of key signaling pathways. smolecule.comcapes.gov.br Research on the broader class of phenanthroindolizidine alkaloids has provided detailed insights into these mechanisms.

Studies using RAW264.7 macrophage cells stimulated with inflammatory agents showed that alkaloids like tylophorine potently suppress the production of nitric oxide (NO), a key inflammatory mediator. capes.gov.br This suppression is linked to the inhibition of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes central to the inflammatory response. capes.gov.br Furthermore, these compounds were found to inhibit the production of the pro-inflammatory cytokine tumor necrosis factor-α (TNF-α). capes.gov.br

The underlying molecular mechanism for these effects involves the inhibition of transcription factors that regulate pro-inflammatory gene expression. While tylophorine was found to inhibit the activation of activator protein-1 (AP1), it also blocks the signaling cascades, such as the MEK1 pathway, that lead to the activation of both AP1 and NF-κB. capes.gov.br This comprehensive blockade of key inflammatory pathways underscores the potent anti-inflammatory activity of this class of compounds. capes.gov.briiarjournals.org

Data Tables

Table 1: Modulation of Cellular Signaling Pathways by this compound and Related Alkaloids

PathwayKey Protein ModulatedObserved EffectReference Compound(s)Source(s)
PI3K Phospho-Akt, Total AktDown-regulationDeoxytylophorinine derivatives plos.orgresearchgate.net
MAPK Phospho-ERKDown-regulationDeoxytylophorinine derivatives plos.org
p38 MAPKModulationSynthetic alkaloid analogues korea.ac.kr
NF-κB NF-κB ActivationInhibition via IκBα stabilizationO-methyltylophorinidine, Cryptopleurine nih.govresearchgate.net

Table 2: Effects on Key Regulatory Proteins by this compound and Related Alkaloids

ProteinObserved EffectConsequenceReference Compound(s)Source(s)
Cyclin D1 Down-regulationG0/G1 Cell Cycle ArrestAntofine, Deoxytylophorinine, Tylophorine plos.orgmdpi.comnih.gov
Cyclin E Down-regulationG0/G1 Cell Cycle ArrestAntofine mdpi.com
Cyclin A Down-regulationS-Phase InterferenceDeoxytylophorinine derivatives plos.org
CDK2 / CDK4 Down-regulationG0/G1 Cell Cycle ArrestDeoxytylophorinine, Antofine plos.orgmdpi.com

Table 3: Anti-Inflammatory Mechanisms of Phenanthroindolizidine Alkaloids

MechanismTargetOutcomeReference Compound(s)Source(s)
Enzyme Inhibition iNOS, COX-2Decreased NO & Prostaglandin ProductionTylophorine capes.gov.br
Cytokine Suppression TNF-αReduced InflammationTylophorine capes.gov.br
Transcription Factor Inhibition AP1, NF-κBDecreased Pro-inflammatory Gene ExpressionTylophorine capes.gov.br

Cytokine and Chemokine Expression Modulation

Cytokines and chemokines are small signaling proteins crucial for regulating immune responses and inflammation. iqvia.com The modulation of their expression is a key mechanism through which therapeutic agents can influence inflammatory processes. While direct studies on this compound's specific effects on a wide array of individual cytokines and chemokines are limited, its involvement in inflammatory pathways suggests an indirect influence on these signaling molecules.

Inflammatory responses, which this compound is suggested to modulate, are activated by cytokine and chemokine production. mdpi.com These molecules are instrumental in eliminating pathogens and repairing tissues. mdpi.com The dysregulation of cytokine and chemokine production can lead to hyper-inflammatory conditions. mdpi.com Natural compounds are being explored for their ability to modulate these pathways, which are central to the pathogenesis of various inflammatory diseases. ajol.info The transcriptional complex AP-1, for instance, is a known regulator of cytokine and chemokine secretion. embopress.org

Inflammatory Signaling Cascade Interference (e.g., Arachidonic Acid Pathway, JAK-STAT)

This compound has been noted for its interference with key inflammatory signaling cascades, which are complex pathways that regulate cellular responses to inflammation.

Arachidonic Acid Pathway:

The arachidonic acid pathway is a major contributor to inflammation. clinref.compatsnap.com Arachidonic acid, released from cell membrane phospholipids, is metabolized through two primary enzymatic pathways: the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. patsnap.comfrontiersin.org These pathways produce pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. clinref.comyoutube.com Research has identified this compound as an inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the leukotriene synthesis pathway. pageplace.de By inhibiting 5-LOX, this compound can reduce the production of leukotrienes, which are potent mediators of inflammation. clinref.compageplace.de

JAK-STAT Pathway:

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade for a multitude of cellular processes, including immune regulation and cell proliferation, initiated by ligands like cytokines and growth factors. frontiersin.orgfrontiersin.org This pathway transmits extracellular signals to the nucleus to regulate gene transcription. frontiersin.orgnih.gov Dysregulation of the JAK-STAT pathway is implicated in various immunological disorders and malignancies. frontiersin.org While direct evidence of this compound's interaction with the JAK-STAT pathway is still emerging, its classification as a phenanthroindolizidine alkaloid places it in a group of compounds known to interfere with fundamental cellular processes that can be linked to such signaling cascades. pageplace.de The inflammatory cytokine IL-6, for example, activates the JAK-STAT pathway, which in turn can inhibit the expression of certain enzymes in the liver. frontiersin.org

Antimicrobial and Antiparasitic Actions

This compound has demonstrated potential as both an antimicrobial and antiparasitic agent, targeting various pathogens through different mechanisms.

Mechanisms of Bacterial Growth Inhibition

This compound has been reported to possess antibacterial activity. researchgate.netproquest.com The mechanisms by which antibiotics inhibit bacterial growth are varied and can include the inhibition of cell wall synthesis, disruption of protein synthesis, impairment of nucleic acid synthesis, and interference with metabolic pathways. frontiersin.orgopen.edu Bacteria can develop resistance to antibiotics through mechanisms such as intrinsic resistance, acquired resistance via genetic mutation, or the transfer of resistance genes. nih.gov While the broad antibacterial potential of alkaloids is recognized, the specific molecular targets of this compound in bacteria are an area of ongoing investigation. researchgate.net Some studies suggest that phenanthroindolizidine alkaloids, the class to which this compound belongs, may exert their cytotoxic effects, which could extend to bacteria, through mechanisms like the inhibition of dihydrofolate reductase. jmaps.in

Effects on Protozoan Pathogens (e.g., Antiplasmodial activity of related derivatives)

Protozoan pathogens are responsible for a range of significant human diseases, including malaria, leishmaniasis, and trypanosomiasis. frontiersin.orgnih.gov These parasites have developed sophisticated mechanisms to evade the host immune system and establish persistent infections. nih.govmdpi.com

While direct studies on the antiplasmodial activity of this compound itself are not extensively detailed in the provided results, the antiplasmodial activity of related derivatives and other natural compounds has been a significant area of research. For instance, derivatives of other natural compounds like lupeol (B1675499) and quinones have shown promising antiplasmodial activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. mdpi.comscielo.br The development of resistance to existing antimalarial drugs necessitates the search for new therapeutic agents. scielo.brnih.gov The antiplasmodial effects of some compounds have been shown to be stronger against chloroquine-resistant strains of P. falciparum. nih.gov The investigation into the antiplasmodial potential of this compound and its derivatives is a logical extension of the known biological activities of phenanthroindolizidine alkaloids.

Pre-clinical Pharmacokinetics and Pharmacodynamics (Non-Human Data)

Pre-clinical studies involving animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a potential drug candidate before it can be considered for human trials. researchgate.netcriver.com These studies provide crucial data on how a compound behaves within a living system.

Absorption and Distribution Profiles in Animal Models (e.g., Blood-Brain Barrier Penetration)

The absorption and distribution of a compound determine its concentration and availability at the target site. Animal models such as rodents, rabbits, dogs, and pigs are commonly used in these studies due to their physiological similarities to humans. researchgate.net The route of administration, such as intraperitoneal injection, can significantly influence the absorption and systemic exposure of a substance. nih.gov

A critical aspect of distribution for centrally acting drugs is their ability to cross the blood-brain barrier (BBB). mdpi.comnih.gov The BBB is a highly selective barrier that protects the central nervous system from potentially harmful substances. mdpi.comfrontiersin.org Penetration of the BBB can be assessed by measuring the ratio of the drug's concentration in the brain to that in the blood (B/P ratio). frontiersin.orgnih.gov While specific data on the absorption, distribution, and BBB penetration of this compound in animal models is not detailed in the provided search results, the general principles of pharmacokinetic studies in animals would apply to its evaluation. nih.gov The lipophilicity of a compound is a key factor influencing its absorption from the peritoneal cavity and its potential to cross the BBB. nih.gov

Metabolic Stability and Biotransformation Pathways (of derivatives)

Phenanthroindolizidine alkaloids, the class of compounds to which this compound belongs, are often characterized by low metabolic stability and high lipophilicity, which can limit their therapeutic development. nih.gov Research into derivatives of related phenanthroindolizidine alkaloids, such as antofine and tylophorine, has focused on improving these properties to enhance their potential for in vivo applications. nih.govresearchgate.net

A key strategy to enhance metabolic stability involves the synthesis of more polar derivatives. The conversion of highly lipophilic parent alkaloids into quaternary ammonium (B1175870) salts has been shown to significantly increase their metabolic stability. nih.govresearchgate.net This structural modification also leads to a considerable increase in water solubility while reducing the affinity for plasma proteins. nih.gov For example, the transformation of antofine and tylophorine into their quaternary ammonium salt prodrugs resulted in a three- to four-fold increase in their metabolic half-lives when incubated with mouse liver microsomes. nih.gov

The biotransformation of these alkaloids is a critical factor in their in vivo activity. In animal models, a metabolite of the phenanthroindolizidine alkaloid CAT, known as PF403, was found to be rapidly converted into a glucose aldehydeylated metabolite. nih.gov This process increases the polarity of the compound, leading to its rapid clearance from the body. nih.gov The nature and position of substituents on the phenanthrene (B1679779) ring, such as methoxyl groups, are also thought to influence metabolic stability, although findings on their specific impact have been varied. uni-duesseldorf.de Additionally, it has been noted in the Danaid butterfly, Ideopsis similis, that phenanthroindolizidine alkaloids from their host plant are metabolically converted into different, more cytotoxic derivatives within the insect. nih.gov

These studies on related compounds suggest that the biotransformation of this compound derivatives likely involves modifications that increase polarity, such as hydroxylation and glycosylation, to facilitate excretion. The inherent instability and rapid metabolism of the core phenanthroindolizidine structure are significant challenges that researchers aim to overcome through the creation of specialized derivatives. researchgate.net

Table 1: Metabolic Stability of Phenanthroindolizidine Alkaloid Derivatives

Compound Class Derivative Type Observed Effect on Metabolic Stability Reference
Phenanthroindolizidine Alkaloids (e.g., Antofine, Tylophorine) Quaternary Ammonium Salts 3- to 4-fold increase in metabolic half-life in mouse liver microsomes. nih.gov
Phenanthroindolizidine Alkaloid (CAT) Hydroxylated Metabolite (PF403) Rapidly transformed to a more polar glucose aldehydeylated metabolite, leading to rapid clearance. nih.gov
Phenanthroindolizidine Alkaloids General High lipophilicity contributes to rapid metabolism and significant loss of in vivo activity. nih.gov
Phenanthroindolizidine Alkaloids Methoxylated Derivatives Methoxyl groups on the phenanthrene ring may influence metabolic stability. uni-duesseldorf.de

Target Engagement and Pathway Modulation in in vivo Models

Confirming that a compound engages its intended molecular target within a living organism is a critical step in drug discovery, providing evidence for the mechanism of action and validating therapeutic potential. pelagobio.comdigitellinc.com For this compound and related phenanthroindolizidine alkaloids, several molecular targets and pathways have been identified and studied in various in vivo and in vitro models.

A primary molecular target identified for phenanthroindolizidine alkaloids is dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids. acs.org The inhibition of DHFR disrupts DNA replication and cell proliferation, which is a common mechanism for anticancer agents. acs.org Beyond DHFR, these alkaloids are known to modulate multiple signaling pathways involved in cancer progression. mdpi.com

In vivo and in vitro studies on phenanthroindolizidine derivatives have demonstrated engagement with several key cellular pathways:

AKT/mTOR and AMPK Pathways: The natural phenanthroindolizidine alkaloid antofine has been shown to suppress angiogenesis by modulating the AKT/mTOR and AMP-activated protein kinase (AMPK) signaling pathways in endothelial cells. researchgate.net

NF-κB and HIF Pathways: In models of triple-negative breast cancer, phenanthroindolizidine alkaloids act as potent inhibitors of NF-κB transcriptional activity. mdpi.com This inhibition is maintained even under hypoxic conditions, suggesting a role in modulating chemoresistance-driving pathways. mdpi.com The blockade of both NF-κB and the hypoxia-inducible factor (HIF) pathway is a key multi-targeting feature of this class of compounds. mdpi.com

Hedgehog Signaling Pathway: Some derivatives have been found to exhibit antitumor activity by blocking the Hedgehog signaling pathway in vitro and have been shown to enhance the efficacy of chemotherapy in temozolomide-resistant glioblastoma multiforme models in vivo. scienceopen.com

p38 MAPK Signaling Pathway: A sulfonamide analogue of cryptopleurine, another phenanthroindolizidine alkaloid, was found to inhibit the migration and invasion of renal cancer cells by modulating the p38 MAPK signaling pathway. acs.org

These studies collectively indicate that this compound and its structural relatives are multi-targeting agents. Their ability to engage targets like DHFR and modulate crucial signaling cascades such as NF-κB, AKT/mTOR, and MAPK in relevant disease models underscores their therapeutic potential. acs.orgmdpi.comresearchgate.net

Table 2: Target Engagement and Pathway Modulation by Phenanthroindolizidine Alkaloids

Alkaloid/Derivative Model System Molecular Target/Pathway Modulated Observed Effect Reference
Phenanthroindolizidine Alkaloids Cancer Cells Dihydrofolate Reductase (DHFR) Inhibition of nucleic acid synthesis. acs.org
Antofine Endothelial Cells AKT/mTOR and AMPK Pathways Suppression of angiogenesis. researchgate.net
O-methyltylophorinidine and derivatives Triple-Negative Breast Cancer Cells NF-κB and HIF Pathways Inhibition of inflammatory and hypoxia-driven pathways. mdpi.com
Phenanthroindolizidine Alkaloid Derivatives Glioblastoma Multiforme Cells (in vitro/in vivo) Hedgehog Pathway Antitumor activity, enhanced chemosensitivity. scienceopen.com
Cryptopleurine Analogue (Sulfonamide) Renal Cancer Cells p38 MAPK Signaling Pathway Inhibition of cancer cell migration and invasion. acs.org
PF403 (CAT metabolite) Glioma Cells Nicotinamide phosphoribosyltransferase (NAMPT) Antiproliferative activity. nih.gov

Structure Activity Relationship Sar Studies of Pergularinine and Its Analogues

Identification of Key Pharmacophores and Structural Motifs

The biological activity of pergularinine and related phenanthroindolizidine alkaloids is intrinsically linked to their rigid pentacyclic structure. This core scaffold, consisting of a phenanthrene (B1679779) ring system fused to an indolizidine moiety, is the fundamental pharmacophore. Early studies have identified several key structural elements that are essential for the cytotoxic and enzyme-inhibitory activities of this class of compounds. semanticscholar.orgnih.gov

The primary pharmacophoric features include:

The Indolizidine Nitrogen : The nonbonding electron pair on the nitrogen atom within the indolizidine ring is important for significant biological activity. acs.org This feature suggests a potential role in forming hydrogen bonds or acting as a proton acceptor in interactions with target macromolecules.

The Phenanthrene Ring : The aromatic phenanthrene portion of the molecule is a major site for modification and plays a significant role in target binding. Substitutions on this ring system can dramatically alter potency and selectivity. researchgate.net

Oxygenated Substituents : The presence and position of methoxy (B1213986) (–OCH₃) and hydroxyl (–OH) groups on the phenanthrene ring are critical determinants of activity. These groups influence the electronic properties and hydrogen-bonding capabilities of the molecule.

Pharmacophore modeling, a computational method, helps to abstract these crucial molecular features from a set of active compounds. unina.it For phenanthroindolizidines, models typically highlight the spatial arrangement of aromatic rings, hydrogen bond acceptors/donors, and the cationic center on the nitrogen. nih.govmdpi.com These models serve as three-dimensional queries to identify new compounds that might exhibit similar biological effects. nih.gov

Correlating Structural Modifications with Biological Potency

Systematic structural modifications of the phenanthroindolizidine skeleton have provided a detailed understanding of how changes in the molecule correlate with biological potency. researchgate.net These studies often use cytotoxicity assays (e.g., GI₅₀ values) against various cancer cell lines to quantify the effects of these modifications.

Intensive SAR studies on analogues have revealed several key trends: acs.org

Modifications at C-2 and C-3 : Replacing the methoxy group at the C-2 position of antofine (a close analogue) with a bulkier isopropoxy group or a more polar hydroxyl group was found to significantly decrease its cytotoxic activity. researchgate.net This indicates that the size and electronic nature of the substituent at this position are finely tuned for optimal activity.

Modifications at C-6 : In contrast to the C-2 position, modest structural alterations to the C-6 methoxy group appear to be well-tolerated. acs.org For instance, replacing the methoxy group in antofine and cryptopleurine (B1669640) with a methanesulfonamide (B31651) group led to analogues with enhanced or similar potency against human cancer cell lines. This modification also improved aqueous solubility, a desirable property for drug development. acs.org

E-Ring Modifications : Studies on E-ring-hydroxylated analogues of antofine and cryptopleurine showed that while these polar analogues exhibited notable cancer cell growth inhibition, their potency was much lower than that of the parent compounds. acs.org This suggests that while polarity can be increased, it often comes at the cost of reduced potency.

Bulky Groups : Research has found that introducing bulky substituents on the phenanthrene ring can be detrimental to activity, likely due to steric hindrance at the target binding site. researchgate.net

The table below summarizes the effects of specific structural modifications on the biological potency of selected phenanthroindolizidine analogues.

Compound/AnalogueModificationBiological EffectReference
Antofine Analogue C-2: –OCH₃ → –OHDecreased cytotoxic activity researchgate.net
Antofine Analogue C-2: –OCH₃ → –O-iPrDecreased cytotoxic activity researchgate.net
Cryptopleurine Analogue (5b) C-6: –OCH₃ → –NHSO₂CH₃Enhanced growth inhibition; improved bioavailability acs.org
Antofine Analogue (15a) C-6: –OCH₃ → –NHCOCH₃Reduced potency compared to sulfonamide analogue 5b acs.org
13-Aza Analogue (7g) N-cyclopropylmethyl substituentPotent against HCT-8 cell line (GI₅₀ = 0.25 μM) nih.gov
13-Aza Analogue (7h) N-cyclopropyl substituentDramatically reduced activity compared to 7g nih.gov

This table is interactive. Click on the headers to sort the data.

These findings demonstrate a clear relationship between specific structural changes and the resulting biological activity, guiding the design of new compounds with potentially improved therapeutic profiles. researchgate.net

Stereochemical Influences on Activity

Stereochemistry, the three-dimensional arrangement of atoms, plays a profound role in the biological activity of this compound and its analogues. numberanalytics.comijpsjournal.comsolubilityofthings.com The phenanthroindolizidine skeleton contains a key chiral center at position C-13a. The introduction of a substituent at the C-14 position creates a second chiral center, leading to the possibility of diastereomers, which can have vastly different biological properties. semanticscholar.orgnih.gov

The absolute configuration at these chiral centers is critical. For example, studies on C-14 methoxyl derivatives have shown that the stereochemistry at this position significantly impacts activity. The two diastereoisomers, with (R) and (S) configurations at C-14, can be distinguished using ¹H-NMR spectroscopy. semanticscholar.org

In one isomer, the proton at C-14 (H-14) appears as a doublet, indicating a dihedral angle close to 180° with the adjacent proton (H-13a), which confirms an (R) configuration at C-14. semanticscholar.org

In the other isomer, the H-14 signal is a broad singlet, which is indicative of an (S) configuration at this position. semanticscholar.org

This stereochemical difference often translates into a significant difference in biological potency. It is a general principle in pharmacology that one stereoisomer (the eutomer) fits much better into a chiral receptor or enzyme active site than the other (the distomer), leading to higher affinity and activity. nih.gov In the case of phenanthroindolizidines, the non-planarity of the indolizidine moiety, which is dictated by the stereochemistry at C-13a and C-14, is a prerequisite for high activity. google.com This underscores the importance of controlling stereochemistry during the synthesis of new analogues to optimize their therapeutic potential. semanticscholar.org

Research Gaps and Future Perspectives in Pergularinine Studies

Unidentified Molecular Targets and Off-target Effects

A significant gap in the current understanding of Pergularinine and related phenanthroindolizidine alkaloids is the complete elucidation of their molecular targets and potential off-target effects. While some research points to the inhibition of dihydrofolate reductase as a mechanism of action for this compound, a comprehensive profile of its interactions within the cellular environment remains largely uncharted. eurekaselect.comscielo.org.mx The concept of polypharmacology, where a single compound interacts with multiple targets, is crucial in this context. nih.gov Identifying these additional targets is essential for understanding the full spectrum of the compound's biological activity, including both therapeutic effects and potential side effects. nih.govriken.jp

The challenge lies in systematically identifying these molecular interactions. riken.jp Off-target effects, which can lead to adverse reactions, are a major hurdle in drug development. riken.jp A thorough investigation into the off-target profile of this compound is necessary to assess its therapeutic window and potential liabilities. nih.gov Computational approaches, such as "target fishing" or "inverse docking," offer a promising avenue to screen the biological space for potential binding partners of this compound. nih.gov These in silico methods can help predict and prioritize potential off-targets for experimental validation, thereby guiding further research and development. nih.gov

Novel Synthetic Strategies for Enhanced Analog Generation

The generation of diverse and potent analogs of natural products like this compound is a cornerstone of medicinal chemistry and drug discovery. nih.gov While this compound itself shows promise, synthetic modifications can lead to derivatives with improved pharmacological properties, such as enhanced potency, selectivity, and reduced toxicity. acs.orgresearchgate.net A key research direction is the development of novel synthetic strategies that allow for the efficient and versatile creation of these analogs.

Recent efforts have focused on modifying the E-ring of related phenanthroindolizidine and phenanthroquinolizidine alkaloids to increase polarity, which could potentially reduce central nervous system toxicity. acs.org For instance, the synthesis of E-ring hydroxylated and sulfonamide analogs of antofine and cryptopleurine (B1669640) has demonstrated that structural modifications can lead to compounds with significant antiproliferative activity and improved bioavailability. acs.orgresearchgate.net The development of new synthetic methodologies, such as those accommodating various E-ring modifications from a key intermediate, is crucial for exploring the structure-activity relationship (SAR) and generating a wider array of analogs for biological evaluation. eurekaselect.comacs.org These strategies enable the systematic exploration of chemical space around the this compound scaffold to identify candidates with optimized therapeutic profiles. nih.gov

Integration of Omics Technologies (e.g., Proteomics, Transcriptomics) for Systems-Level Understanding

To gain a holistic understanding of the biological effects of this compound, the integration of various "omics" technologies is essential. nih.gov These high-throughput techniques, including genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive snapshot of the molecular changes occurring within a biological system upon perturbation by a compound. sapienzaeditorial.commdpi.comfrontiersin.org By analyzing these large-scale datasets, researchers can move beyond a single-target approach and understand the broader network effects of this compound. nih.gov

Computational Chemistry and Artificial Intelligence in Drug Discovery and Design

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for isolating and characterizing Pergularinine from natural sources?

  • Methodology : Use column chromatography with silica gel or Sephadex LH-20 for initial isolation, followed by spectroscopic techniques (NMR, MS) for structural confirmation. For purity, employ HPLC with a C18 reverse-phase column and UV detection (λ = 254 nm). Cross-reference spectral data with prior studies to validate identity .
  • Key Considerations : Ensure solvent systems are optimized to prevent co-elution of structurally similar alkaloids (e.g., tylophorine derivatives). Document retention times and solvent gradients for reproducibility .

Q. How can researchers design assays to evaluate this compound’s in vitro bioactivity while minimizing false positives?

  • Methodology :

Use cell lines with validated sensitivity to indolizidine alkaloids (e.g., HeLa or MCF-7 for cytotoxicity studies).

Include positive controls (e.g., doxorubicin) and negative controls (DMSO vehicle).

Quantify bioactivity via dose-response curves (IC₅₀) and confirm mechanism via flow cytometry (apoptosis) or Western blot (protein targets) .

  • Avoiding Pitfalls : Pre-treat samples with antioxidants (e.g., ascorbic acid) to rule out oxidative stress artifacts .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodology :

Conduct meta-analysis of existing data to identify variables (e.g., purity levels >95%, solvent polarity in assays).

Replicate conflicting experiments under standardized conditions (e.g., identical cell lines, incubation times).

Use multivariate statistical tools (e.g., PCA) to isolate confounding factors (e.g., impurity interference, assay pH) .

  • Case Study : Discrepancies in IC₅₀ values for anti-cancer activity may stem from differences in compound stereochemistry or residual plant metabolites .

Q. How can the stereochemical configuration of this compound be conclusively determined?

  • Methodology :

Perform X-ray crystallography on single crystals grown via slow evaporation (solvent: methanol/chloroform).

Compare experimental circular dichroism (CD) spectra with computational predictions (DFT calculations).

Validate using NOESY NMR to confirm spatial proximity of protons in the indolizidine core .

Q. What in silico approaches predict this compound’s molecular targets and pharmacokinetics?

  • Methodology :

Use molecular docking (AutoDock Vina) against protein databases (PDB) to identify binding affinities for targets like topoisomerase II.

Predict ADMET properties via SwissADME or pkCSM, focusing on bioavailability and blood-brain barrier permeability.

Cross-validate predictions with transcriptomic data (e.g., GEO datasets) to link targets to disease pathways .

Q. How do researchers optimize synthetic routes for this compound to improve yield and scalability?

  • Methodology :

Compare total synthesis routes (e.g., Buchwald-Hartwig amination vs. biomimetic approaches).

Optimize catalytic conditions (e.g., Pd/C for hydrogenation) using Design of Experiments (DoE) to minimize side products.

Characterize intermediates via LC-MS and IR to track reaction progress .

Data Integrity and Reproducibility

Q. What documentation standards ensure reproducibility in this compound research?

  • Guidelines :

  • Provide detailed spectral data (δ values, coupling constants) and chromatograms in supplementary materials.
  • Disclose solvent sources, equipment calibration dates, and batch numbers for biological reagents .
  • Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data archiving .

Q. How should researchers address conflicting ecological roles of this compound in plant defense mechanisms?

  • Methodology :

Conduct field studies to quantify alkaloid concentrations in plant tissues (e.g., roots vs. leaves) across growth stages.

Pair with insect feeding assays to correlate bioactivity with ecological stressors (e.g., herbivore presence).

Use metabolomic profiling (GC-MS) to identify co-occurring defense compounds .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pergularinine
Reactant of Route 2
Reactant of Route 2
Pergularinine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.